molecular formula C21H25NO3S B11170138 methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate

methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate

Cat. No.: B11170138
M. Wt: 371.5 g/mol
InChI Key: GHBABYDCQLXLTJ-UHFFFAOYSA-N
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Description

Methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate is a complex organic compound that belongs to the class of acylated amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate typically involves the acylation of leucine with phenyl(phenylsulfanyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler acylated leucine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Acylated leucine derivatives.

    Substitution: Various substituted acylated leucine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[phenyl(phenylsulfanyl)acetyl]valinate: Similar structure but with valine instead of leucine.

    Methyl N-[phenyl(phenylsulfanyl)acetyl]isoleucinate: Similar structure but with isoleucine instead of leucine.

Uniqueness

Methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 4-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]pentanoate

InChI

InChI=1S/C21H25NO3S/c1-15(2)14-18(21(24)25-3)22-20(23)19(16-10-6-4-7-11-16)26-17-12-8-5-9-13-17/h4-13,15,18-19H,14H2,1-3H3,(H,22,23)

InChI Key

GHBABYDCQLXLTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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